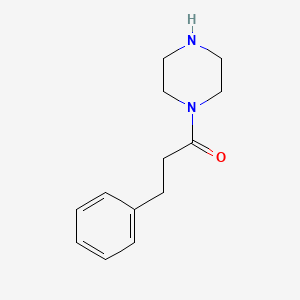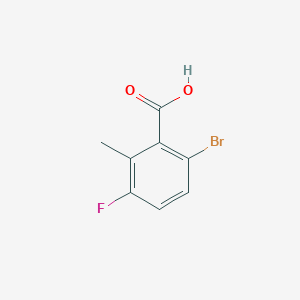![molecular formula C19H16N4O3 B2907064 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1172566-93-6](/img/structure/B2907064.png)
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Compound X involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclization, and functional group transformations. Notably, the introduction of the pyridazinyl group and subsequent amide formation are critical steps. Detailed synthetic protocols can be found in the literature .
Applications De Recherche Scientifique
Synthesis and Antiviral Applications
A study describes the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding derivatives, showcasing significant anti-influenza A virus activity, particularly against the H5N1 subtype. These compounds were prepared through a series of reactions involving benzoyl isothiocyanate, malononitrile, and various alkyl halides, leading to the creation of compounds with notable antiviral activities, specifically against bird flu influenza. The structural characterization employed mass spectroscopy, nuclear magnetic resonance, and X-ray analysis, affirming the potential of these synthesized compounds in antiviral research and applications (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial and Anticancer Properties
New benzimidazole, benzoxazole, and benzothiazole derivatives were synthesized and screened for their antimicrobial activity. These novel heterocycles showed broad-spectrum antimicrobial activity against both bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. Their photophysical and thermal properties were also studied, highlighting their potential as antimicrobial agents with promising applications in combating various microbial infections (Padalkar et al., 2014).
In the realm of cancer research, certain derivatives have been synthesized and evaluated for their cytotoxic activity against human carcinoma cell lines, demonstrating significant inhibition. This research indicates the potential of these compounds as anticancer agents, providing a foundation for further investigation into their therapeutic applications (El‐serwy et al., 2016).
Synthesis of Benzoxazines with Potential Antipsychotic Properties
Research on the synthesis and evaluation of heterocyclic carboxamides reveals their potential as antipsychotic agents. This study focused on analogues of 1192U90, evaluating their ability to bind to dopamine and serotonin receptors and their effectiveness in vivo, against apomorphine-induced responses in mice. The findings suggest these compounds, particularly derivatives showing potent in vivo activities, could serve as potential antipsychotic agents with reduced extrapyramidal side effects, indicating a promising avenue for the development of new therapeutic options in the treatment of psychiatric disorders (Norman et al., 1996).
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-12-2-9-18(23-22-12)20-14-4-6-15(7-5-14)21-19(24)13-3-8-16-17(10-13)26-11-25-16/h2-10H,11H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESZYOUFOXTKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2906983.png)
![(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2906984.png)
![2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2906985.png)

![N-(4-chloro-2-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2906987.png)

![3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B2906993.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B2906998.png)

![N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2907000.png)

![N-(4-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2907002.png)

